

(Rac)-M826: A Technical Guide to a Selective Caspase-3 Inhibitor

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Compound of Interest

Compound Name: (Rac)-M826

Cat. No.: B15582855

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-M826 is the racemic form of M826, a potent, reversible, and selective non-peptide inhibitor of caspase-3.[1] As a key executioner enzyme in the apoptotic cascade, caspase-3 represents a critical therapeutic target in a variety of pathologies characterized by excessive programmed cell death, including neurodegenerative diseases and ischemic injury.[2][3] This technical guide provides an in-depth overview of **(Rac)-M826**, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Mechanism of Action

M826 exerts its therapeutic effect by directly inhibiting the enzymatic activity of caspase-3.[1] Caspase-3 is a cysteine-aspartic protease that, once activated by initiator caspases (such as caspase-8 or caspase-9), proceeds to cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3] By binding to the active site of caspase-3, M826 prevents this proteolytic cascade, thereby preserving cellular integrity and function.[1][4]

Quantitative Data: Inhibitory Activity

The potency and selectivity of M826 have been characterized against key executioner caspases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Enzymatic Inhibition of M826

Target Enzyme	IC50 (nM)	Ki (nM)	Source
Recombinant Human Caspase-3	5	0.7	[5]
Recombinant Human Caspase-7	10	Not Reported	[5]

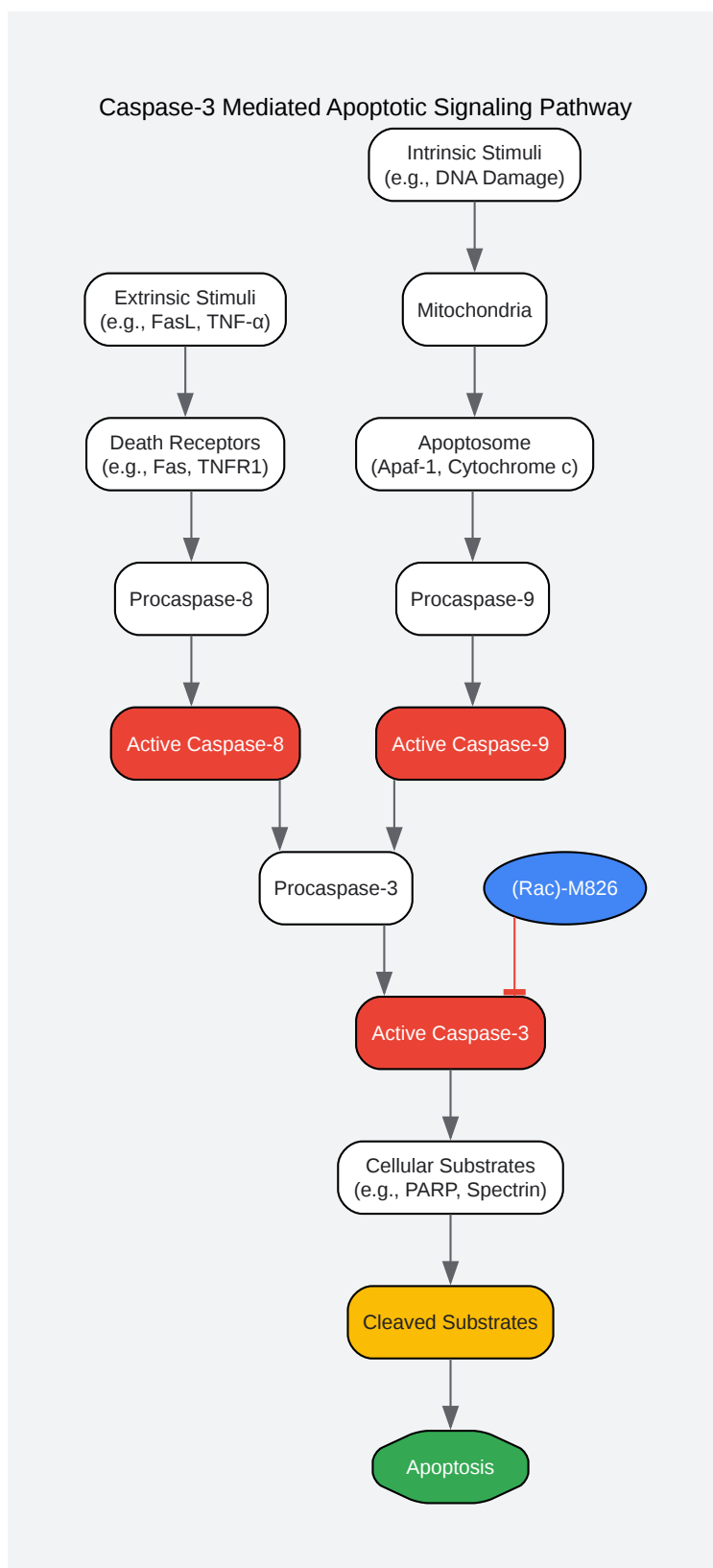
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular and In Vivo Efficacy of M826

Assay / Model	Effect	Quantitative Result	Source
Inhibition of DNA Fragmentation (Human NT2 Cells)	Dose-dependent inhibition of apoptosis	IC50 = 30 nM	[5]
Inhibition of DNA Fragmentation (Murine Cortical Neurons)	Dose-dependent inhibition of apoptosis	IC50 = 120 nM	[5]
Inhibition of DNA Fragmentation (Murine Cerebellar Neurons)	Dose-dependent inhibition of apoptosis	IC50 = 50 nM	[5]
Rat Malonate Model of Huntington's Disease	Reduction in active caspase-3 expressing neurons	66% reduction	[5][6]
Rat Malonate Model of Huntington's Disease	Reduction in lesion volume	39% reduction	[5][6]
Rat Malonate Model of Huntington's Disease	Reduction in cell death	24% reduction	[6]

Signaling Pathways and Experimental Workflows

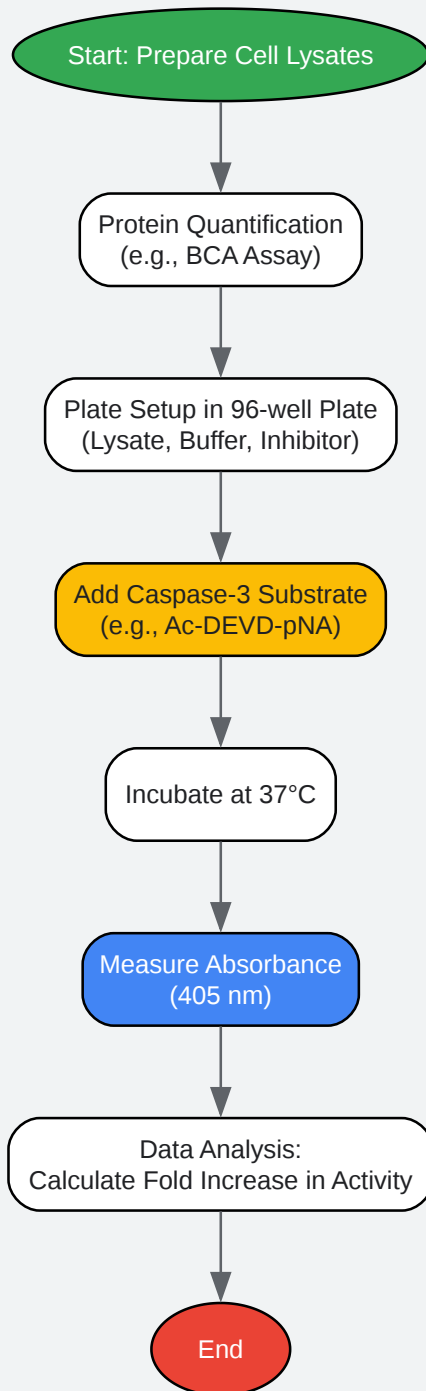
To understand the context of **(Rac)-M826**'s action and the methods used for its evaluation, the following diagrams illustrate the core signaling pathways and experimental workflows.



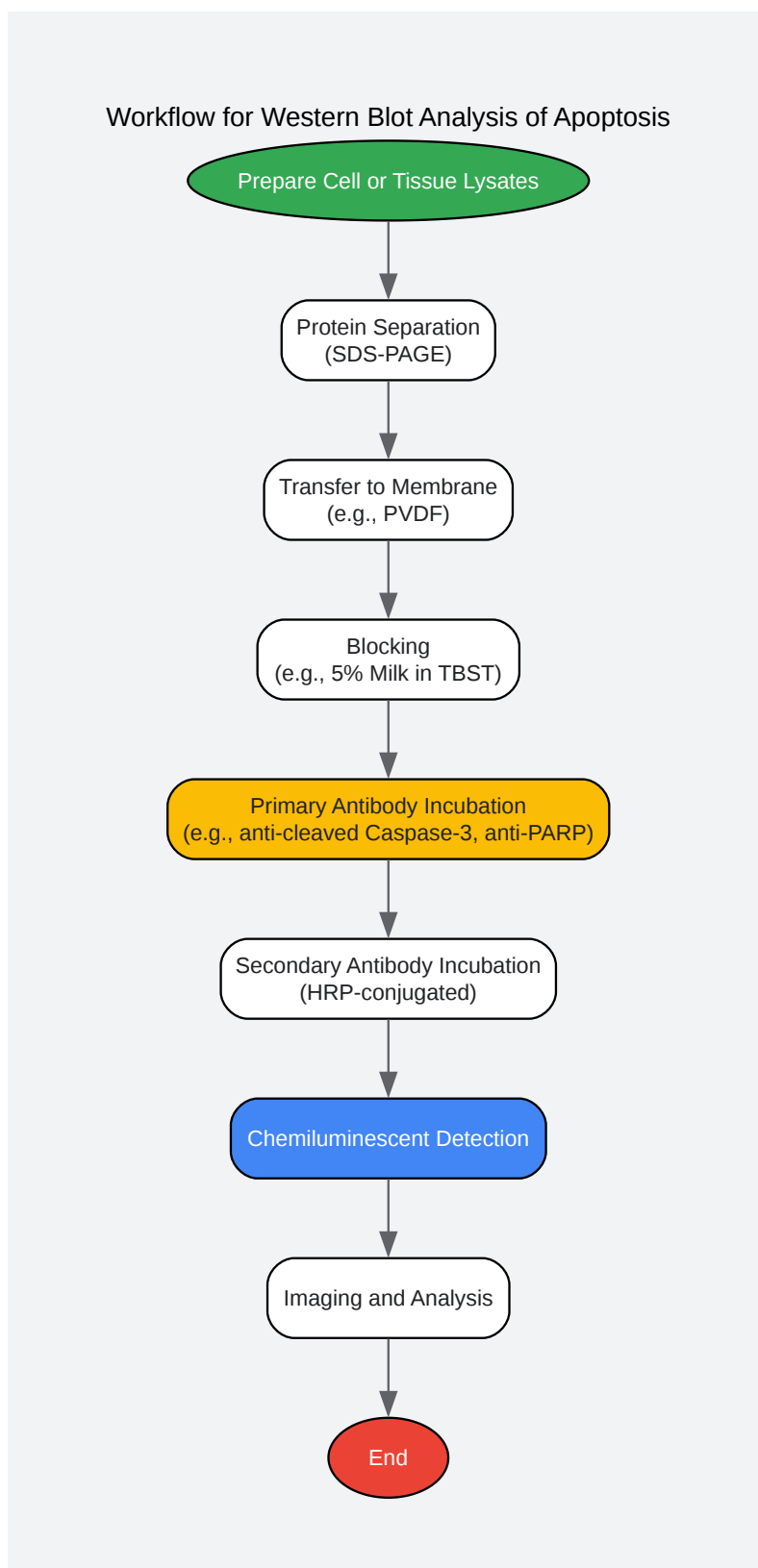
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Caption: Caspase-3 signaling pathway targeted by **(Rac)-M826**.

Workflow for Caspase-3 Activity Assay (Colorimetric)

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Caption: Workflow for a colorimetric caspase-3 activity assay.



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Caption: Workflow for Western Blot analysis of apoptotic markers.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **(Rac)-M826**.

Protocol 1: In Vitro Caspase-3 Enzymatic Activity Assay (Colorimetric)

This protocol is a representative method for determining the inhibitory effect of **(Rac)-M826** on purified caspase-3 enzyme activity.^[7]

Materials:

- Recombinant active caspase-3
- **(Rac)-M826** at various concentrations
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- Caspase-3 substrate: Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation: Prepare a stock solution of Ac-DEVD-pNA in DMSO. Dilute **(Rac)-M826** to desired concentrations in Assay Buffer.
- Assay Setup: In a 96-well plate, add 50 μ L of Assay Buffer to each well. Add 10 μ L of the diluted **(Rac)-M826** or vehicle control. Add 10 μ L of recombinant active caspase-3.
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 20 μ L of the Ac-DEVD-pNA substrate to each well to a final concentration of 200 μ M.

- **Measurement:** Immediately begin reading the absorbance at 405 nm every 5 minutes for 1-2 hours at 37°C. The cleavage of the pNA chromophore results in a yellow color.
- **Data Analysis:** Determine the rate of reaction (change in absorbance over time) for each concentration of **(Rac)-M826**. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cellular Apoptosis Assay by Western Blot

This protocol describes the detection of key apoptotic markers in cell lysates treated with an apoptosis inducer and **(Rac)-M826**.

Materials:

- Cell line of interest (e.g., NT2 cells)
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- **(Rac)-M826**
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

- Imaging system

Procedure:

- **Cell Treatment:** Seed cells and allow them to adhere. Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of **(Rac)-M826** for the desired time.
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse them with Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **SDS-PAGE:** Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with Blocking Buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to the loading control (β -actin). Compare the levels of cleaved caspase-3 and cleaved PARP between different treatment groups.

Conclusion

(Rac)-M826 is a well-characterized, potent, and selective inhibitor of caspase-3. Its ability to mitigate apoptotic cell death has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing **(Rac)-M826** as a tool to investigate the role of caspase-3 in various disease states and as a potential starting point for therapeutic development.

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